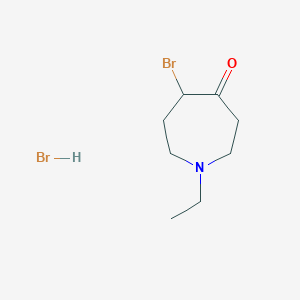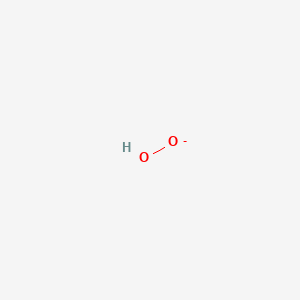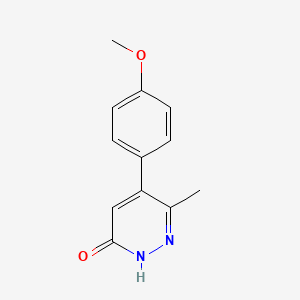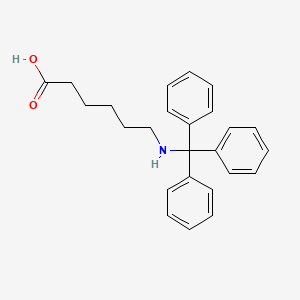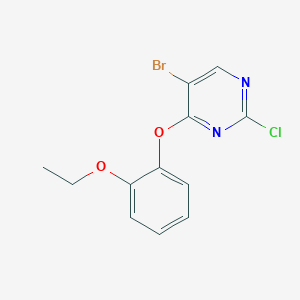![molecular formula C19H17Cl2NO B8580320 6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one](/img/structure/B8580320.png)
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom and a phenyl group attached to the pent-4-enyl chain, which is connected to the indolin-2-one core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur using nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which play a role in their pharmacological activities .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the pent-4-enyl chain differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Propiedades
Fórmula molecular |
C19H17Cl2NO |
|---|---|
Peso molecular |
346.2 g/mol |
Nombre IUPAC |
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H17Cl2NO/c1-2-3-7-15(12-5-4-6-13(20)10-12)18-16-9-8-14(21)11-17(16)22-19(18)23/h2,4-6,8-11,15,18H,1,3,7H2,(H,22,23) |
Clave InChI |
IPYQVNLMOWVRJC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC(C1C2=C(C=C(C=C2)Cl)NC1=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
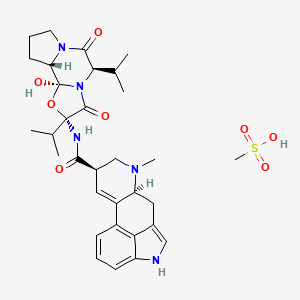
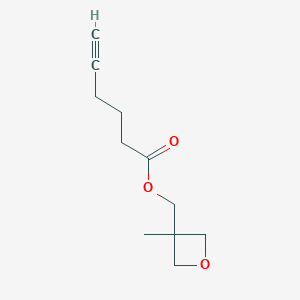
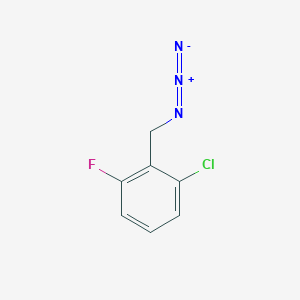
![2-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8580254.png)

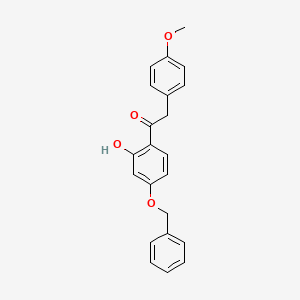


![5-Hydroxy-9-oxo-1,9-dihydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B8580283.png)
